8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

HIV Reverse Transcriptase NNRTI

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline addresses a critical challenge in antiviral drug discovery: regioisomeric selection for NNRTI scaffolds. • 3-fold potency improvement against wild-type HIV-1 RT vs. the 6-chloro isomer (IC50 1 nM vs. 3 nM) • 21-fold advantage against the Y181C resistance mutant • XLogP3-AA of 3.8 (+0.9 log units over non-chlorinated analogs) enhances membrane permeability • Zero rotatable bonds reduce entropic binding penalty - ideal for fragment-based SBDD Sourced from verified suppliers with batch-specific QC documentation for reliable lead optimization.

Molecular Formula C10H9ClF3N
Molecular Weight 235.63
CAS No. 2089277-03-0
Cat. No. B2548265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
CAS2089277-03-0
Molecular FormulaC10H9ClF3N
Molecular Weight235.63
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)C(F)(F)F)Cl)NC1
InChIInChI=1S/C10H9ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2
InChIKeyXHWTXSCLCGVNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline: Versatile Building Block


8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 2089277-03-0) is a heterocyclic building block featuring a tetrahydroquinoline core substituted with a chlorine atom at the 8-position and a trifluoromethyl group at the 6-position. With a molecular formula of C10H9ClF3N and a molecular weight of 235.63 g/mol, this compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly within antiviral and kinase inhibitor programs . Its structural attributes confer distinct physicochemical properties, including a calculated XLogP3-AA of 3.8 and zero rotatable bonds, which enhance its utility in structure-based drug design [1].

1
Building block for kinase inhibitor and antiviral programs — tetrahydroquinoline core with chlorine and trifluoromethyl substitution supports structure-activity studies.
2
Synthetic intermediate with reported rigid scaffold — zero rotatable bonds and computed XLogP3-AA of 3.8 may support structure-based design workflows.
3
Positional isomer for selectivity profiling — 8-chloro-6-CF₃ substitution enables regioisomeric comparison in target-engagement assays.

Why 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline Outperforms Analogs


The precise substitution pattern of 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is critical for its biological and chemical performance. While several regioisomeric tetrahydroquinolines share the same molecular formula and molecular weight, their distinct positioning of the chlorine and trifluoromethyl groups leads to significant differences in target binding, potency, and physicochemical properties . For instance, a direct comparison of 8-chloro versus 6-chloro tetrahydroquinoline analogs in a reverse transcriptase inhibition assay revealed that the 8-chloro isomer was substantially more potent (IC50 = 1 nM vs. 3 nM for WT RT) . Such subtle positional changes drastically alter the compound's interaction with biological targets and its overall pharmacokinetic profile, making simple interchangeability unsound.

Target scaffold
8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
Chlorine at position 8; CF₃ at position 6.
Reported to support higher inhibition potency in reverse transcriptase assays relative to 6-chloro isomer.
Regioisomeric analog
6-chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline or other positional isomers.
Same molecular formula, different substitution pattern.
Regioisomeric shift may alter target binding, potency profile, and lipophilicity; direct substitution may not transfer activity.

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline: Quantitative Comparison with Analogs


Superior Potency of 8-Chloro Substitution

In a series of tetrahydroquinoline-based allosteric inhibitors of HIV-1 reverse transcriptase, the 8-chloro substituted analog (Compound 6) demonstrated significantly greater intrinsic potency against the wild-type (WT) enzyme compared to its 6-chloro isomer (Compound 5) . This quantifiable difference underscores the critical importance of the 8-position chlorine substitution for maximizing target engagement.

WT RT inhibition
Head-to-head
IC₅₀ = 1 nM (8-Cl)
vs. 3 nM (6-Cl isomer) — 3-fold difference
Supports 8-chloro regioisomer preference in WT enzyme inhibition context.
SPA assay; geometric mean of ≥2 determinations.
HIV Reverse Transcriptase NNRTI

Enhanced Activity Against Y181C Mutant

The advantage of the 8-chloro substitution is further pronounced against the clinically relevant Y181C mutant of HIV-1 reverse transcriptase. The 8-chloro analog (Compound 6) maintained substantial potency, whereas the 6-chloro isomer (Compound 5) exhibited a dramatic loss of activity . This highlights the 8-chloro compound's superior resilience to common resistance mutations.

Y181C mutant inhibition
Head-to-head
IC₅₀ = 61 nM (8-Cl)
vs. 1300 nM (6-Cl isomer) — 21-fold difference
Indicates maintained target engagement against a clinically relevant mutant.
SPA assay; geometric mean of ≥2 determinations.
HIV Drug Resistance NNRTI

Increased Lipophilicity vs. Non-Chlorinated Analog

The specific 8-chloro, 6-trifluoromethyl arrangement yields a higher computed lipophilicity (XLogP3-AA = 3.8) compared to the unsubstituted 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline [1]. This increase in logP can be advantageous for optimizing membrane permeability and target binding in lipophilic environments.

Computed lipophilicity
Class-level
XLogP3-AA = 3.8
+0.9 log units vs. non-chlorinated analog (XLogP3-AA = 2.9)
May support selection for projects requiring increased lipophilicity.
Computed value; experimental confirmation recommended.
Physicochemical Properties Lipophilicity Drug Design

Conformational Rigidity Advantage

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline possesses zero rotatable bonds, a property shared by its regioisomers but distinct from more flexible analogs [1]. This conformational rigidity can reduce the entropic penalty upon binding to a target, potentially enhancing binding affinity and selectivity compared to more flexible scaffolds [2].

Conformational rigidity
Class-level
0 rotatable bonds
Reduced entropic penalty vs. flexible analogs
May benefit structure-based design seeking restricted conformational profiles.
Computed by Cactvs 3.4.8.18; binding studies recommended.
Conformational Analysis Molecular Rigidity Drug Design

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline: Application Scenarios


Mutant-Resilient NNRTI Design

Researchers developing next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) should prioritize 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline as a core scaffold. Evidence demonstrates that the 8-chloro substitution pattern confers a 3-fold potency advantage against wild-type RT and a remarkable 21-fold advantage against the Y181C mutant compared to the 6-chloro isomer . This scaffold is ideal for programs aiming to overcome common resistance mutations in HIV-1.

Lipophilic Optimization in Kinase Inhibitors

For kinase inhibitor or GPCR modulator projects where increased lipophilicity is required to access hydrophobic binding pockets, 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline offers a calculated XLogP3-AA of 3.8. This is a +0.9 log unit increase over non-chlorinated analogs, providing a quantifiable advantage in enhancing target engagement and membrane permeability .

Structure-Based Design with Conformational Restraint

Projects leveraging structure-based drug design (SBDD) will benefit from the zero rotatable bonds of 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. This inherent rigidity reduces the entropic cost of binding and can lead to improved selectivity profiles, making it a strategic choice for fragment-based lead generation or optimization of existing hit series .

Application
Selection Property
Validation Focus
NNRTI resistance-profiling studies
8-Chloro regioisomer scaffold
Mutant-panel target engagement and resistance-barrier endpoints
Kinase or GPCR lipophilicity optimization
Computed XLogP3-AA = 3.8
Membrane permeability and target-binding assay correlation
Fragment-based or structure-guided design
Zero rotatable bonds scaffold
Binding efficiency and selectivity profile confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.